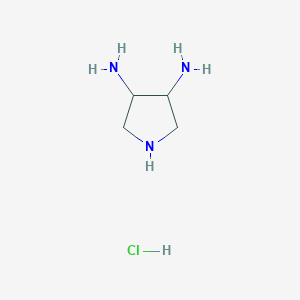
Pyrrolidine-3,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-3,4-diamine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, which is a core structure in many biologically and pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidine-3,4-diamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with ammonia and hydrogen chloride under controlled conditions. The reaction typically requires a catalyst, such as cobalt or nickel oxide, and is carried out at elevated temperatures and pressures. The product is then purified through techniques such as distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors. The process involves the continuous reaction of pyrrolidine with ammonia and hydrogen chloride in the presence of a catalyst. The reaction mixture is then subjected to multistage purification and separation processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or diethyl ether.
Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-3,4-dione, while reduction can produce pyrrolidine-3,4-diamine .
Scientific Research Applications
Pyrrolidine-3,4-diamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of pyrrolidine-3,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine-3,4-diamine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Pyrrolidine-2,5-dione: A related compound with a different substitution pattern.
Proline: An amino acid with a pyrrolidine ring structure.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which distinguish it from other pyrrolidine derivatives .
Properties
Molecular Formula |
C4H12ClN3 |
|---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
pyrrolidine-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2,5-6H2;1H |
InChI Key |
ACWLNFKHOPHHMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















